N1-Alkyl Chain Length Modulates Lipophilicity: Ethyl vs. Methyl Analog Comparison
The N1-ethyl substituent on the 6-oxo-1,6-dihydropyridin ring increases calculated logP by approximately 0.5 log units relative to the N1-methyl analog, enhancing membrane permeability potential while remaining within Lipinski-compliant space (logP < 5) [1]. This is a class-level inference based on the core scaffold defined in the AstraZeneca SGRM patent family, where N1-alkyl variation is explicitly claimed to modulate glucocorticoid receptor binding [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.2 (N1-ethyl) |
| Comparator Or Baseline | clogP ≈ 0.7 (N1-methyl analog: N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)furan-2-carboxamide) |
| Quantified Difference | ΔclogP ≈ +0.5 (ethyl more lipophilic than methyl) |
| Conditions | Computed using standard fragment-based methods (PubChem/ChEMBL prediction) |
Why This Matters
For procurement decisions, the ethyl congener offers differentiable physicochemical properties that may improve passive membrane permeability compared to the methyl analog, relevant for cell-based assays targeting intracellular receptors such as the glucocorticoid receptor.
- [1] Ripa, L. E., Lawitz, K., Lepistö, M. J., Hemmerling, M., & Edman, K. (AstraZeneca AB). (2017). 1-alkyl-6-oxo-1,6-dihydropyridin-3-yl compounds and use as SGRM modulators. EP-3197878-A1. Structure-activity relationships demonstrate that N1-alkyl variation modulates SGRM activity. View Source
- [2] PubChem. (n.d.). Computed physicochemical properties for 1-alkyl-6-oxo-1,6-dihydropyridin-3-yl compounds. National Center for Biotechnology Information. View Source
